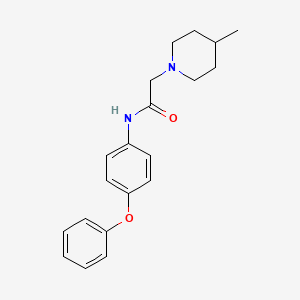
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide, also known as MPAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is not fully understood. However, it has been reported to modulate the activity of GABA receptors by binding to the benzodiazepine site. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been reported to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and good yields. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, its potential therapeutic applications have not been fully explored, which makes it challenging to determine its full potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and receptors, which may contribute to its therapeutic properties. Additionally, it may be beneficial to investigate the structure-activity relationships of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide, which may lead to the development of more potent and selective compounds. Overall, further research on 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has the potential to contribute to the development of new therapeutic agents for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide can be synthesized through various methods, including the reaction between 4-phenoxyphenylacetic acid and 4-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-phenoxyphenylacetic acid with 4-methylpiperidin-1-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and DMAP. Both methods have been reported to yield high purity and good yields of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been reported to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)15-20(23)21-17-7-9-19(10-8-17)24-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKKUBFRZORNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)

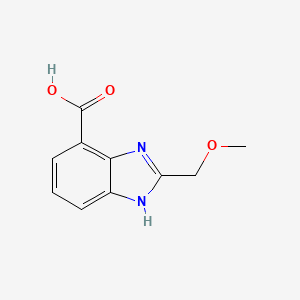
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
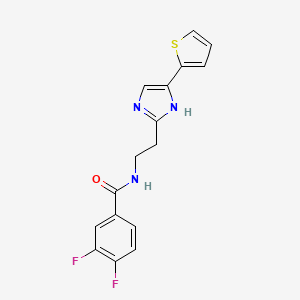

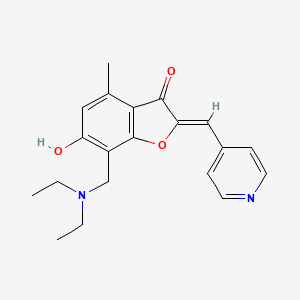
![2-[[4-(3-chloro-2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2877823.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
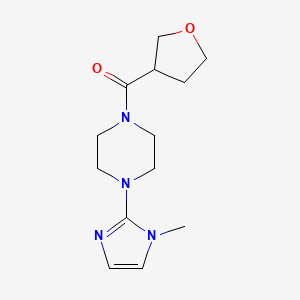
![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)

